1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl-
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Overview
Description
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities
Preparation Methods
The synthesis of 1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic or basic conditions . The reaction conditions can vary, but common methods include:
Condensation with aldehydes: This method involves the reaction of o-phenylenediamine with aldehydes in the presence of an acid catalyst.
Cyclization reactions: Cyclization of appropriate precursors under acidic or basic conditions to form the benzimidazole ring.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.
Thiabendazole: Used to treat parasitic worm infections and as a fungicide.
Properties
CAS No. |
113060-13-2 |
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Molecular Formula |
C11H12Cl2N2O |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
3-(5,6-dichloro-2-methylbenzimidazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7-14-10-5-8(12)9(13)6-11(10)15(7)3-2-4-16/h5-6,16H,2-4H2,1H3 |
InChI Key |
KYCISTYRQNEVDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1CCCO)Cl)Cl |
solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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